3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative with a 2,3-dimethylphenyl substituent on the carboxamide group. This compound belongs to a class of molecules under investigation for their anticancer and antiviral properties. Safety and handling guidelines indicate standard precautions for laboratory use, including avoidance of heat and ignition sources .
Properties
CAS No. |
309741-93-3 |
|---|---|
Molecular Formula |
C20H21N3OS |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H21N3OS/c1-11-6-5-9-15(12(11)2)22-19(24)18-17(21)14-10-13-7-3-4-8-16(13)23-20(14)25-18/h5-6,9-10H,3-4,7-8,21H2,1-2H3,(H,22,24) |
InChI Key |
GEFUAQZKOGKQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the thienoquinoline core .
Scientific Research Applications
3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Thieno[2,3-b]quinoline Derivatives
Mechanisms of Action
- Glycosphingolipid Modulation : Compound 1 alters GSL expression in CSCs, disrupting membrane integrity and signaling pathways critical for tumor survival .
- PLC-γ Inhibition : Compound 7 binds to PLC-γ, impairing cell motility and proliferation in breast cancer .
- Antiviral Activity : VGTI-A3 targets the DENV capsid protein, but rapid resistance mutations limit its utility .
Physicochemical and Pharmacokinetic Properties
- Chloro-Substituted Analogs (e.g., Compounds 1 and 7): Exhibit high potency but may face solubility challenges. Compound 1’s 3-chloro-2-methylphenyl group balances lipophilicity and target engagement .
- Methyl-Substituted Target Compound : The 2,3-dimethylphenyl group likely improves metabolic stability compared to halogenated analogs, though this requires experimental validation .
- Thiazole-Substituted Analog (VGTI-A3): Low solubility necessitated derivative optimization, highlighting the impact of aromatic heterocycles on drug-like properties .
Biological Activity
3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activities based on available literature and research findings.
Chemical Structure
The molecular formula of the compound is . The structural representation includes a thienoquinoline core which is often associated with diverse pharmacological effects.
Anticancer Activity
A review of similar compounds indicates that thienoquinolines can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.0585 | Induces apoptosis via caspase activation |
| Compound B | HeLa (Cervical) | 0.0692 | Inhibits topoisomerase II |
Although direct data for this compound is lacking, its structural analogs suggest potential anticancer properties.
Antimicrobial Activity
Studies on related thienoquinoline compounds reveal significant antimicrobial effects. For example:
- Compounds exhibiting minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli have been documented.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound C | 10 | Staphylococcus aureus |
| Compound D | 15 | Escherichia coli |
These findings imply that this compound may also possess antimicrobial properties.
Neuroprotective Effects
Research on thienoquinoline derivatives indicates potential neuroprotective effects through inhibition of acetylcholinesterase (AChE), suggesting implications for Alzheimer's disease treatment. The following table summarizes findings:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound E | 0.131 |
| Compound F | 0.068 |
These results highlight the potential of similar compounds to modulate cholinergic activity, which could be beneficial in neurodegenerative conditions.
Case Studies
Although specific case studies on the compound are not available, the following examples from related research provide insights into its potential applications:
- Case Study on Anticancer Activity : A series of thienoquinoline derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapy agents.
- Case Study on Neuroprotection : A study involving a thienoquinoline derivative showed improved cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
